

Atto 590 NHS Ester: A Potent Tool for Flow Cytometry Applications

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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

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This document provides detailed application notes and protocols for the use of **Atto 590 NHS ester** in flow cytometry. Atto 590 is a robust fluorescent dye belonging to the rhodamine family, offering strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal candidate for labeling biomolecules in various research applications, including flow cytometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to Atto 590 NHS Ester

Atto 590 is a fluorescent label characterized by its strong absorption and emission in the orange-red region of the spectrum.[\[4\]](#) Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently conjugating the dye to primary amines on proteins, such as antibodies, and other biomolecules. This stable amide bond formation makes it a reliable tool for creating fluorescent probes for cellular analysis. The dye is moderately hydrophilic and its fluorescence is efficiently excited by lasers commonly found in flow cytometers.[\[1\]](#)

Key Features and Applications

Atto 590 NHS ester is highly suitable for a range of applications, including:

- Flow Cytometry (FACS): Its bright fluorescence and high signal-to-noise ratio make it excellent for identifying and sorting cell populations.

- High-Resolution Microscopy: The dye's photostability is advantageous for advanced imaging techniques.
- Single-Molecule Detection: Its strong quantum yield allows for the detection of individual molecules.
- Fluorescence In-Situ Hybridization (FISH): Atto 590 can be used to label probes for detecting specific DNA or RNA sequences.

Spectral Properties

A comprehensive understanding of the spectral properties of Atto 590 is crucial for successful experimental design and data analysis in flow cytometry.

Property	Value
Excitation Maximum (λ_{ex})	593 nm
Emission Maximum (λ_{em})	622 nm
Molar Extinction Coefficient (ϵ)	120,000 $\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (η)	80%
Fluorescence Lifetime (τ)	3.7 ns

Experimental Protocols

I. Antibody Conjugation with Atto 590 NHS Ester

This protocol details the covalent labeling of an antibody with **Atto 590 NHS ester**.

Materials:

- Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)
- **Atto 590 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

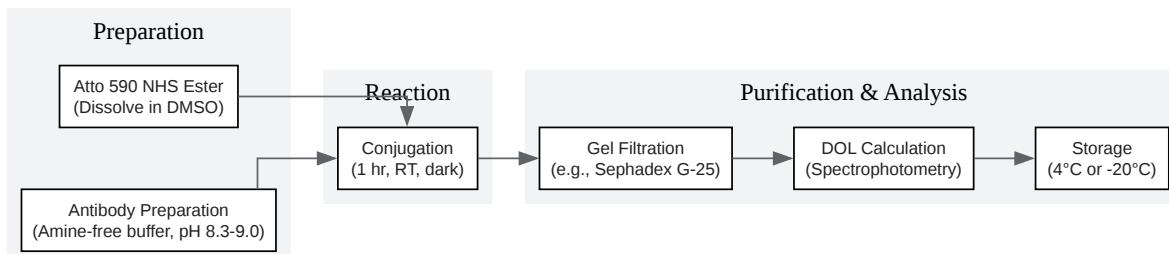
Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of at least 2 mg/mL for optimal labeling.
 - The antibody buffer must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.
 - Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer. For every 1 mL of antibody solution, add 100 μ L of the bicarbonate buffer.
- Dye Preparation:
 - Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction:
 - A starting molar excess of 10:1 (dye:antibody) is recommended. This may require optimization depending on the antibody.
 - Add the calculated volume of the **Atto 590 NHS ester** solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

- Apply the reaction mixture to the column and elute with PBS.
- The first colored fraction to elute contains the Atto 590-conjugated antibody. The free dye will elute later.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A280) and 593 nm (A593).
 - The DOL can be calculated using the following formula: $DOL = (A593 * \epsilon_{protein}) / ((A280 - (A593 * CF280)) * \epsilon_{dye})$
 - $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (e.g., $210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} : Molar extinction coefficient of Atto 590 at 593 nm ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF280: Correction factor for the dye's absorbance at 280 nm (A280 / A593).

Storage of Conjugate:

Store the labeled antibody at 4°C for short-term use and at -20°C in single-use aliquots for long-term storage. Protect from light.



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Caption: Workflow for conjugating antibodies with **Atto 590 NHS ester**.

II. Flow Cytometry Staining Protocol: Surface Marker Analysis

This protocol describes the use of an Atto 590-conjugated antibody for staining cell surface markers.

Materials:

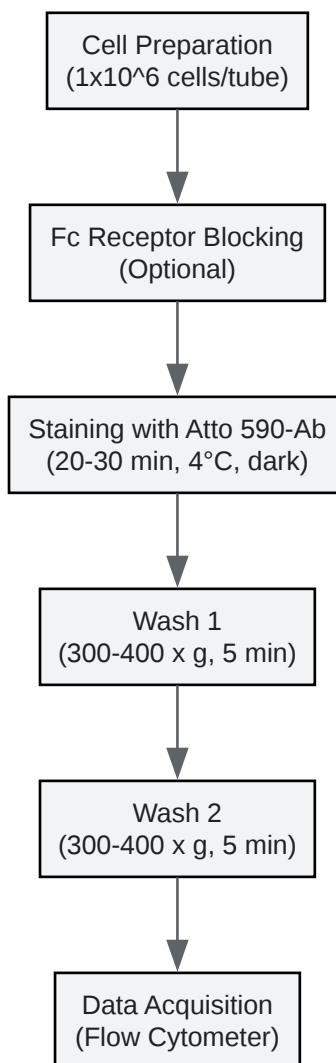
- Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
- Atto 590-conjugated antibody (e.g., anti-CD8)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- FACS tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - To minimize non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into a FACS tube.
 - Add the predetermined optimal concentration of the Atto 590-conjugated antibody.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:

- Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
- Repeat the wash step twice.

- Data Acquisition:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Acquire the data on a flow cytometer equipped with a laser that can excite Atto 590 (e.g., a 561 nm or 594 nm laser).



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Caption: General workflow for cell surface staining with an Atto 590 conjugate.

III. Intracellular Signaling Analysis: Phospho-STAT3 Detection

This protocol provides an example of using an Atto 590-conjugated antibody to detect an intracellular signaling protein, phosphorylated STAT3 (pSTAT3), by flow cytometry. The STAT3 signaling pathway is crucial in cytokine-mediated immune responses.

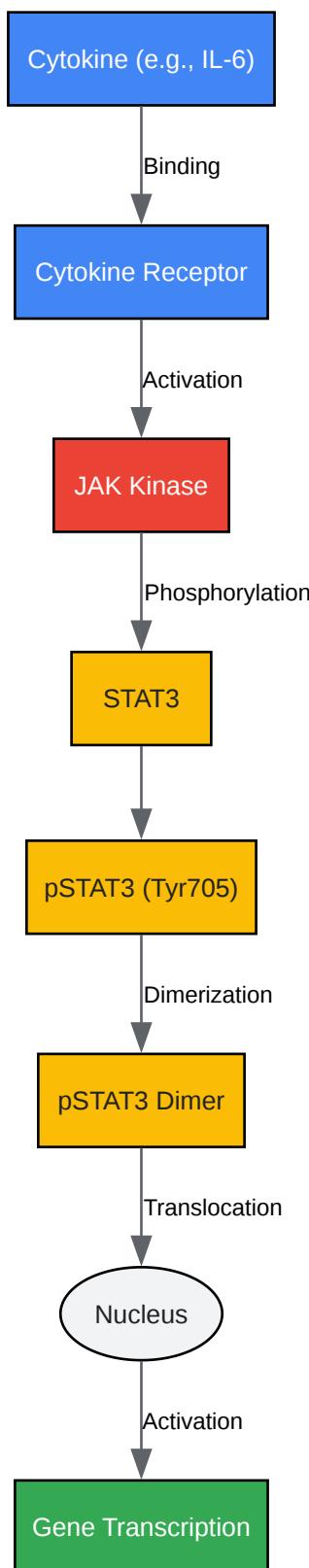
Materials:

- Cells of interest (e.g., PBMCs)
- Cell stimulation reagent (e.g., IL-6)
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., 90% methanol or a commercial permeabilization buffer)
- Atto 590-conjugated anti-pSTAT3 (Tyr705) antibody
- Other cell surface marker antibodies (optional, with different fluorochromes)
- Flow Cytometry Staining Buffer

Procedure:

- Cell Stimulation:
 - Stimulate cells with the appropriate agonist (e.g., IL-6 at 100 ng/mL for 15 minutes at 37°C) to induce STAT3 phosphorylation. Include an unstimulated control.
- Surface Staining (Optional):
 - If co-staining for surface markers, perform this step before fixation as described in Protocol II.
- Fixation:

- After stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.
- Permeabilization:
 - Wash the fixed cells with PBS.
 - Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
- Intracellular Staining:
 - Wash the permeabilized cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the cell pellet in the staining buffer and add the Atto 590-conjugated anti-pSTAT3 antibody.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Washing and Data Acquisition:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the cells in an appropriate volume of staining buffer and acquire data on a flow cytometer.



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Caption: Simplified STAT3 signaling pathway leading to gene transcription.

Data Presentation and Interpretation

The data obtained from flow cytometry experiments using Atto 590-conjugated antibodies can be visualized as histograms or dot plots. For surface marker analysis, a distinct positive population will be observed compared to the unstained or isotype control. For intracellular signaling analysis, an increase in the mean fluorescence intensity (MFI) of the target protein (e.g., pSTAT3) is expected in the stimulated cells compared to the unstimulated control, indicating activation of the signaling pathway.

Note: The provided protocols are general guidelines and may require optimization for specific cell types, antibodies, and experimental conditions.

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References

- 1. researchgate.net [researchgate.net]
- 2. ATTO-TEC GmbH - ATTO 590 [atto-tec.com]
- 3. Phospho-STAT3 (Tyr705) Monoclonal Antibody (LUVNKLA), FITC (11-9033-42) [thermofisher.com]
- 4. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
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